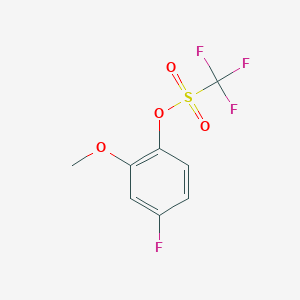
4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine is an organic compound with the molecular formula C7H4BrClN2S2. It is known for its role as an impurity in the synthesis of avatrombopag, a thrombopoietin receptor agonist used in the treatment of thrombocytopenia . This compound is characterized by its unique structure, which includes a thiazole ring substituted with bromine and chlorine atoms on a thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine typically involves multi-step reactions. One common method includes the reaction of 4-(4-Chloro-2-thienyl)-5-bromo-2-thiazolylamine with cyclohexylpiperazine . The reaction mixture is then extracted with water and ethyl acetate to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the hydrolysis of esters and subsequent purification steps involving solvents like water, hexane, tetrahydrofuran, and ethyl acetate .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound .
Aplicaciones Científicas De Investigación
4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation and pain pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and reducing the production of inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chloro-2-thienyl)-2-thiazolamine
- 5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine
- 1-Cyclohexylpiperazine
Uniqueness
4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole and thiophene rings. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H4BrClN2S2 |
|---|---|
Peso molecular |
295.6 g/mol |
Nombre IUPAC |
4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H4BrClN2S2/c8-6-3(9)1-5(13-6)4-2-12-7(10)11-4/h1-2H,(H2,10,11) |
Clave InChI |
FITDVDVBPXWCJE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1Cl)Br)C2=CSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6S)-6-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13437246.png)

![Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B13437259.png)
![1-[(1R)-1-azidopropyl]-2-fluorobenzene](/img/structure/B13437260.png)
![(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B13437267.png)





![3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel](/img/structure/B13437301.png)

![3-(P-Tolyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437309.png)
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B13437316.png)
